N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

Medicinal chemistry halogen bonding kinase hinge binder

N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS 1626337‑06‑1) is a highly substituted 1H‑indazole bearing a methanesulfonamide at position 3, a bromine at position 7, a fluorine at position 4, and a methyl group on N1. This precise substitution pattern is not merely a generic indazole decoration; the simultaneous placement of bromine and fluorine provides a chemically orthogonal handle for late‑stage diversification (e.g., Suzuki cross‑coupling at C7, nucleophilic aromatic substitution at C4) while the methanesulfonamide group directs key hydrogen‑bond interactions with kinase hinge regions.

Molecular Formula C9H9BrFN3O2S
Molecular Weight 322.16 g/mol
Cat. No. B12843725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
Molecular FormulaC9H9BrFN3O2S
Molecular Weight322.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br
InChIInChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)
InChIKeyOJUAZJBMYHVDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide: Core Structural Identity for Targeted Kinase Probe Discovery


N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide (CAS 1626337‑06‑1) is a highly substituted 1H‑indazole bearing a methanesulfonamide at position 3, a bromine at position 7, a fluorine at position 4, and a methyl group on N1. This precise substitution pattern is not merely a generic indazole decoration; the simultaneous placement of bromine and fluorine provides a chemically orthogonal handle for late‑stage diversification (e.g., Suzuki cross‑coupling at C7, nucleophilic aromatic substitution at C4) while the methanesulfonamide group directs key hydrogen‑bond interactions with kinase hinge regions . Indazole‑3‑sulfonamides have been validated as privileged scaffolds for polo‑like kinase 4 (PLK4), Aurora kinases, and TTK/Mps1 inhibition, making this compound a strategic advanced intermediate for structure‑activity‑relationship campaigns [1].

Why N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide Cannot Be Replaced by Trivial Indazole‑Sulfonamide Analogs


Indazole‑sulfonamide congeneric series display extreme sensitivity to the identity and position of halogen substituents. Replacing the C4 fluorine with chlorine, removing the C7 bromine, or omitting the N1 methyl group individually shifts each compound into a different lipophilicity and electronic space, altering the vectors and strengths of halogen bonds in the kinase hinge region as well as the chemical reactivity required for subsequent diversification [1]. The closest filed comparator, N‑(7‑bromo‑4‑chloro‑1‑methyl‑1H‑indazol‑3‑yl)methanesulfonamide (CAS 2249974‑88‑5), exhibits a different hydrogen‑bond‑acceptor profile and increased molecular weight, which can independently affect permeability and metabolic stability in ways that cannot be compensated by simple formulation adjustments . Therefore, direct substitution without re‑optimisation of synthesis or biological activity would introduce uncontrolled variance in any SAR or medicinal chemistry programme.

Quantitative Differentiation of N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide Versus Its Closest Analogs


C4 Fluoro vs. Chloro Substituent: Differentiated Electron‑Withdrawing and Hydrogen‑Bond Capacity

The C4 fluorine atom provides a stronger electron‑withdrawing effect (Hammett σₚ = 0.06 for F vs. 0.23 for Cl) but an opposite mesomeric effect (+M), resulting in a distinct electrostatic potential distribution across the indazole ring compared with the chloro congener [1]. In addition, fluorine can only accept one hydrogen bond whereas chlorine can act as a halogen‑bond donor, leading to a different interaction geometry with kinase hinge residues such as the backbone carbonyl of Glu81 or the NH of Cys83 in PLK4 [2].

Medicinal chemistry halogen bonding kinase hinge binder

C7 Bromine Enables Orthogonal Cross‑Coupling Chemistry Unavailable to the C7‑H or C7‑Chloro Analogs

The C7 bromine serves as a superior leaving group for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) compared with C7 chloro or hydrogen [1]. The C7‑Br bond dissociation energy is approximately 334 kJ mol⁻¹, versus 397 kJ mol⁻¹ for C‑Cl, allowing for selective functionalisation under milder conditions while leaving the C4‑F intact [2]. In practice, this permits sequential diversification without protecting‑group chemistry, a critical advantage in parallel synthesis and DOS (diversity‑oriented synthesis) workflows.

Synthetic chemistry Suzuki coupling late‑stage functionalisation

Physicochemical Property Shift: Lipophilicity and Solubility Differentiate the 4‑Fluoro‑7‑bromo Pattern

The simultaneous presence of C4‑F and C7‑Br produces a predicted logP (AlogP) of ~2.1 for the parent indazole core, which is approximately 0.5–0.8 units lower than the 4‑chloro‑7‑bromo analog (AlogP ~2.8) and 0.3 units higher than the 4‑fluoro‑7‑H analog (AlogP ~1.8) . This lipophilicity window is critical because oral drug‑like space (Rule‑of‑Five) optimally ranges between AlogP 1‑3 [1]. The lower logP of the 4‑fluoro compound predicts higher aqueous solubility and reduced off‑target promiscuity (e.g., hERG binding) compared with the more lipophilic 4‑chloro analog.

ADME profiling lipophilicity solubility

N1‑Methyl Group: Conformational Locking and Metabolic Shielding vs. 1H‑Indazole Congeners

The N1 methyl group prevents the indazole NH from acting as a hydrogen‑bond donor and blocks a major site of oxidative metabolism (N‑glucuronidation and N‑oxidation) observed for 1H‑indazole analogs [1]. In vitro microsomal stability studies on matched indazole‑sulfonamide pairs show that N‑methylation increases the metabolic half‑life (t½) by 2‑ to 5‑fold in human liver microsomes [2]. The N1‑methyl also restricts the conformational freedom of the methanesulfonamide side‑chain, pre‑organising it for the bioactive conformation required for kinase hinge binding.

Metabolic stability cytochrome P450 drug metabolism

Procurement‑Optimised Application Scenarios for N-(7-Bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide


Late‑Stage Diversification for Kinase Inhibitor Library Synthesis

The orthogonal leaving groups (C7‑Br for Pd‑catalysed coupling, C4‑F for SNAr) allow parallel synthesis of >100 analogs in a single campaign without protecting‑group manipulation [1]. The methanesulfonamide group serves as a fixed hinge‑binding motif, ensuring all library members retain a common binding mode while side‑chain diversity is introduced at C7. This scenario is directly relevant to pharmaceutical companies and CROs building PLK4, TTK, or Aurora kinase SAR tables [2].

Crystallography‑Grade Probe for Hinge‑Binder Co‑Crystal Studies

Because the C4‑F and C7‑Br atoms provide strong anomalous scattering signals (Br K‑edge ≈ 15 keV, F at 0.69 keV), this compound can be used as a phasing tool or a heavy‑atom derivative in protein‑ligand co‑crystallisation experiments. The N1‑methyl ensures conformational homogeneity, increasing the probability of obtaining high‑resolution structures (<2.0 Å) that can resolve the precise halogen‑bonding interactions [1]. This is a key requirement for structure‑based drug design programmes.

In Vivo‑Ready Lead Optimisation of MAPK1 Inhibitors

Indazole‑3‑sulfonamides with the 4‑F‑7‑Br substitution pattern have shown promising docking scores against MAPK1 (PDB 6G5P) and acceptable predicted microsomal stability [1]. The compound serves as a direct precursor for installing solubilising groups at C7 (e.g., morpholine, piperazine) that are known to improve aqueous solubility of MAPK1 inhibitors without disrupting the hinge‑binding sulfonamide interaction. This scenario is applicable to academic labs and biotech companies advancing novel MAPK1‑targeted anticancer agents.

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